Bicyclo[2.2.1]heptanemethanol
Overview
Description
Bicyclo[2.2.1]heptanemethanol, also known as 2-norbornanemethanol, is a bicyclic alcohol with the molecular formula C₈H₁₄O. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The presence of a hydroxymethyl group attached to the second carbon of the bicyclic system makes it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of Bicyclo[22This compound is a structural moiety embedded in numerous compounds with various functions
Mode of Action
The synthesis of Bicyclo[2.2.1]heptanes involves a distinct mechanism catalyzed by gold (Au), specifically through cycloisomerizations of 3-alkoxyl-1,6-diynes . The reaction involves a key allyl-gold species . This information might provide some insights into the possible interactions of Bicyclo[2.2.1]heptanemethanol with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s structural similarity to other bioactive compounds suggests it may influence several biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Bicyclo[22Its molecular weight is 126.1962 , which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of Bicyclo[22Given its structural similarity to other bioactive compounds, it may have diverse effects depending on the specific targets and pathways it interacts with .
Biochemical Analysis
Biochemical Properties
It is known that the bicyclo[2.2.1]heptane scaffold, which is a part of Bicyclo[2.2.1]heptanemethanol, is a privileged molecular structure embedded in numerous compounds with various functions .
Cellular Effects
It has been shown that similar compounds can cause bacterial SOS response , indicating that this compound might have similar effects.
Molecular Mechanism
It is known that similar compounds can be involved in enamine catalysis or Brønsted acid catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptanemethanol can be synthesized through several methods. One common approach involves the reduction of 2-norbornanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol with high selectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 2-norbornanone. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-norbornanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2-norbornanone.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Various substituted norbornane derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptanemethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptanemethanol can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane-2-methanol: This compound has a similar bicyclic structure but with a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Sordarins: Natural products with a bicyclic core, known for their antifungal properties.
Uniqueness: this compound is unique due to its rigid bicyclic structure and the presence of a hydroxymethyl group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSJYHFIJLTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472993 | |
Record name | Bicyclo[2.2.1]heptanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-73-4, 2064-02-0 | |
Record name | Bicyclo[2.2.1]heptanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[2.2.1]heptan-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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